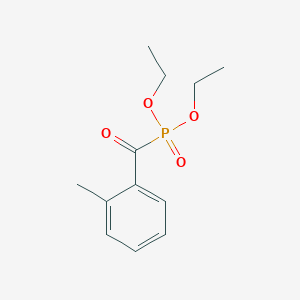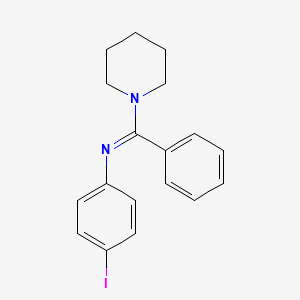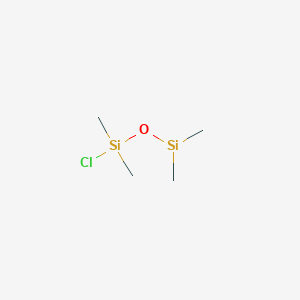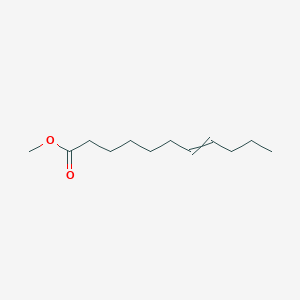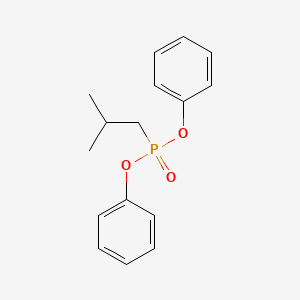
Diphenyl (2-methylpropyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl (2-methylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two phenyl groups and a 2-methylpropyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate .
Industrial Production Methods: Industrial production of diphenyl (2-methylpropyl)phosphonate often employs large-scale Arbuzov reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction .
化学反应分析
Types of Reactions: Diphenyl (2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
科学研究应用
Diphenyl (2-methylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers.
作用机制
The mechanism of action of diphenyl (2-methylpropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
相似化合物的比较
- Diphenylphosphite
- Diethylphosphonate
- Dimethylphosphonate
Comparison: Diphenyl (2-methylpropyl)phosphonate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other phosphonates. Its 2-methylpropyl group provides steric hindrance, affecting its reactivity in substitution reactions. Additionally, the presence of phenyl groups enhances its ability to participate in π-π interactions, making it a valuable ligand in coordination chemistry .
属性
CAS 编号 |
53235-71-5 |
|---|---|
分子式 |
C16H19O3P |
分子量 |
290.29 g/mol |
IUPAC 名称 |
[2-methylpropyl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C16H19O3P/c1-14(2)13-20(17,18-15-9-5-3-6-10-15)19-16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 |
InChI 键 |
IKZDQUQZLWJOPL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)

![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
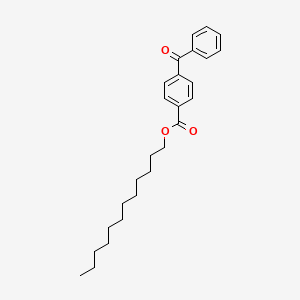
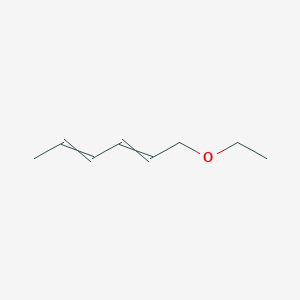
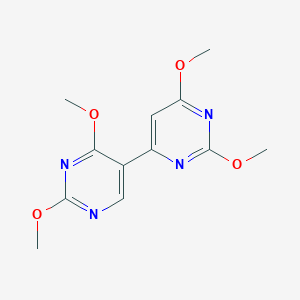

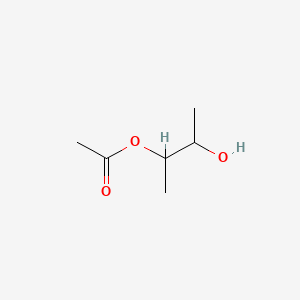
![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)
